molecular formula C26H20FN3S B2399292 7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine CAS No. 442878-81-1

7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine

Cat. No.: B2399292
CAS No.: 442878-81-1
M. Wt: 425.53
InChI Key: KHGZSIKEOUGZRS-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide biosynthesis . This compound features a 3-fluorophenyl group at position 7, a phenyl group at position 5, and a phenylethylthio moiety at position 4.

Properties

IUPAC Name

7-(3-fluorophenyl)-5-phenyl-4-(1-phenylethylsulfanyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3S/c1-18(19-9-4-2-5-10-19)31-26-24-23(20-11-6-3-7-12-20)16-30(25(24)28-17-29-26)22-14-8-13-21(27)15-22/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGZSIKEOUGZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring.

    Introduction of the 3-Fluorophenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, using a 3-fluorophenylboronic acid or its equivalent.

    Addition of the Phenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction to introduce the phenyl group at the desired position.

    Attachment of the Phenylethylthio Group: This can be accomplished through a nucleophilic substitution reaction, where a phenylethylthiol reacts with an appropriate leaving group on the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and strong acids or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced aromatic rings, alcohols, and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of pyrrolo[2,3-d]pyrimidines is highly dependent on substituent type, position, and electronic properties. Key comparisons include:

Compound Substituents (Positions) Key Biological Activity/Findings Reference
Target Compound 7: 3-Fluorophenyl; 5: Phenyl; 4: Phenylethylthio Hypothesized kinase inhibition; moderate MTD* N/A
101 (Sun et al., 2002) Methyl-pyrrole substituents EGFR IC50 = 5.31 µM
19a (Kurup et al., 2018) 4-Amine; 3-Bromophenyl EGFR IC50 = 3.76 nM
4b (SAR Study) 5: 3,4-Dimethoxybenzene; 4: Cl Enhanced anticancer activity vs. 4-bromo
LY231514 (Phase II) Undisclosed substituents MTD = 5 mg/kg
PKI-116 (Phase I) Undisclosed substituents MTD = 150 mg/kg

*MTD: Maximum Tolerated Dose

  • Position 4 Modifications : The phenylethylthio group in the target compound contrasts with chlorine or amine substituents in other derivatives. Chlorine at position 4 (e.g., compound 4b ) enhances anticancer activity, while amines (e.g., 19a ) improve kinase inhibition . Thioether groups (as in the target compound) may reduce PCFT transporter affinity but preserve folate receptor (FR)-mediated uptake, a critical factor in tumor targeting .
  • Comparatively, bromine or methoxy groups (e.g., 19a, 4b) enhance potency via hydrophobic or hydrogen-bonding interactions .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (target compound) and chlorine (4b ) at position 7/5 improve metabolic stability but may reduce FR binding compared to methoxy groups .
  • Bridge Length Effects : The phenylethylthio group (two-carbon bridge) in the target compound aligns with findings, where two-carbon bridges preserve FR uptake but reduce PCFT transport. Longer bridges (>2 carbons) shift activity toward purine biosynthesis inhibition .

Biological Activity

7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which have been investigated for various pharmacological effects, including anticancer and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₃S
  • Molecular Weight : 327.42 g/mol

This compound features a pyrrolo[2,3-d]pyrimidine core with substitutions that enhance its biological activity.

Anticancer Properties

Research has indicated that pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. In particular, studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, a study evaluating similar compounds found that they exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting a strong potential for therapeutic applications in oncology .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (nM)
This compoundL1210 Mouse LeukemiaTBD
Similar Pyrrolo CompoundsL1210 Mouse Leukemia<50

The mechanism by which pyrrolo[2,3-d]pyrimidines exert their anticancer effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. For example, the inhibition of nucleotide synthesis pathways has been observed in related compounds, leading to reduced cell growth and increased apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, this compound may also exhibit other biological activities:

Study on Fluoro-substituted Pyrrolo[2,3-d]pyrimidines

A relevant study synthesized a series of fluoro-substituted pyrrolo[2,3-d]pyrimidines and evaluated their binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1). The results indicated high affinities for certain derivatives (Ki values < 1 nM), suggesting potential applications in neuropharmacology .

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions which have been optimized for yield and purity. The biological evaluation of these compounds is crucial for understanding their therapeutic potential.

Q & A

What are the common synthetic routes for preparing 7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine, and what key reaction conditions optimize yield?

Level: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves a multi-step approach:

  • Core Formation: Start with a pyrrolo[2,3-d]pyrimidine scaffold. For thioether substitution at the 4-position, a nucleophilic displacement reaction is used. For example, reacting a chlorinated precursor (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine) with phenylethylthiol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Substituent Introduction: The 3-fluorophenyl and phenyl groups at positions 7 and 5 can be introduced via Suzuki-Miyaura coupling or direct arylation using palladium catalysts .
  • Optimization: Reaction temperatures (80–120°C), solvent choice (e.g., toluene or DMF), and stoichiometric ratios (1.2–2.0 equivalents of nucleophile) are critical for maximizing yields (reported up to 94% in similar systems) .

How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Level: Basic (Characterization)
Answer:
Key techniques include:

  • ¹H NMR: Analyze aromatic proton environments (δ 7.2–8.6 ppm for fluorophenyl/phenyl groups) and thioether-linked ethyl protons (δ 2.5–3.5 ppm) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]⁺ expected ~464 g/mol) and purity .
  • X-ray Crystallography: Resolve crystal structures to validate regiochemistry, as seen in related pyrrolo[2,3-d]pyrimidines .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

What strategies address discrepancies in biological activity data across studies for pyrrolo[2,3-d]pyrimidine derivatives?

Level: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies often arise from:

  • Cellular Context: Differences in folate uptake systems (e.g., RFC1 expression) or FPGS activity in cell lines, as seen in TS inhibitor studies .
  • Assay Conditions: Variability in enzyme sources (human vs. bacterial TS) or buffer pH (e.g., IC50 values for TS inhibitors differ 10-fold between species) .
  • Metabolic Stability: Hepatic microsome studies can clarify interspecies metabolic differences affecting potency .
    Recommendation: Standardize assays using isogenic cell lines and include internal controls (e.g., 5-fluorouracil for TS inhibition) .

What in vitro assays evaluate the inhibitory potential of this compound against thymidylate synthase (TS)?

Level: Advanced (Experimental Design)
Answer:

  • Enzyme Assay: Use recombinant human TS incubated with [⁵H]-dUMP. Measure tritium release (IC50 ~42 nM for related compounds) .
  • Cell-Based Assay: Test cytotoxicity in CCRF-CEM leukemia cells with/without thymidine rescue. A >10-fold reduction in IC50 without thymidine confirms TS targeting .
  • FPGS Activity: Assess polyglutamylation using ³H-glutamate incorporation; non-classical analogues (e.g., without glutamic acid) bypass FPGS-dependent resistance .

How does the 4-phenylethylthio substituent influence pharmacokinetic properties compared to other substituents?

Level: Advanced (Structure-Activity Relationship)
Answer:

  • Lipophilicity: The phenylethylthio group increases logP (~3.5) vs. methylthio (logP ~2.1), enhancing membrane permeability but reducing solubility .
  • Metabolic Stability: Bulky substituents reduce CYP450-mediated oxidation. Compare hepatic microsome half-life (t½) to methylthio analogues .
  • Target Engagement: Thioether-linked groups improve TS binding affinity (Ki <50 nM) compared to oxygen/selenium analogues .

What design strategies overcome resistance in cancer cell lines for this compound?

Level: Advanced (Experimental Design)
Answer:

  • Bypass Folate Transporters: Use non-classical structures (lacking γ-glutamyl motifs) to evade RFC1-dependent uptake limitations .
  • Incorporate Fluorine: The 3-fluorophenyl group enhances metabolic stability and TS inhibition via hydrophobic interactions .
  • Combination Therapy: Pair with antifolates targeting DHFR or AICARFT to disrupt parallel nucleotide pathways .

How do researchers validate target specificity in kinase inhibition studies?

Level: Advanced (Mechanistic Analysis)
Answer:

  • Kinase Profiling: Use panels (e.g., Eurofins KinaseProfiler) to test selectivity across 100+ kinases. Prioritize hits with <10% activity at 1 µM .
  • Crystallography: Resolve compound-kinase co-structures (e.g., AKT1) to identify binding motifs, as seen in N-benzyl-pyrrolo[2,3-d]pyrimidines .
  • CRISPR Knockout: Ablate target kinase (e.g., AKT1) and assess loss of compound efficacy in proliferation assays .

What analytical techniques resolve synthetic byproducts in the final compound?

Level: Basic (Characterization)
Answer:

  • HPLC-PDA: Use C18 columns (ACN/water gradient) to separate regioisomers (retention time shifts >2 min) .
  • HRMS: Identify halogenated byproducts (e.g., residual Cl from POCl3 reactions) with mass accuracy <5 ppm .
  • 2D NMR: NOESY or HSQC distinguishes positional isomers via through-space couplings .

How do researchers optimize solubility for in vivo studies without compromising activity?

Level: Advanced (Experimental Design)
Answer:

  • Prodrug Approach: Introduce phosphate esters at the 7-position, increasing aqueous solubility (e.g., >10 mg/mL vs. <1 mg/mL for parent) .
  • Nanoparticle Formulation: Use PEGylated liposomes to enhance bioavailability (e.g., 2-fold AUC increase in rodent models) .
  • Co-Solvents: Employ 10% DMSO/90% Captisol® (pH 4.5) for IV administration .

What computational methods predict binding modes of this compound with TS or kinases?

Level: Advanced (Structure-Based Design)
Answer:

  • Molecular Docking: Use AutoDock Vina with TS crystal structures (PDB: 1HW4). Validate poses with MD simulations (100 ns) to assess stability .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., phenylethylthio vs. methylthio) .
  • QSAR Models: Train on pyrrolo[2,3-d]pyrimidine datasets to prioritize analogues with optimal IC50 and logP .

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